molecular formula C18H14Cl2N2O5 B11069480 methyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate

methyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate

Cat. No.: B11069480
M. Wt: 409.2 g/mol
InChI Key: GDVMJODQCASFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone moiety, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: Acetylation of the amino group using acetic anhydride or acetyl chloride.

    Esterification: Formation of the methyl ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzoxazinone ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include substituted derivatives, reduced alcohols, and oxidized compounds with additional functional groups.

Scientific Research Applications

METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE: shares structural similarities with other benzoxazinone derivatives and chlorinated aromatic compounds.

Uniqueness

    Structural Features: The presence of both benzoxazinone and chlorinated benzene rings makes it unique.

    Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other similar compounds.

This comprehensive overview highlights the significance of METHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE in various scientific domains

Properties

Molecular Formula

C18H14Cl2N2O5

Molecular Weight

409.2 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H14Cl2N2O5/c1-26-18(25)12-7-11(3-4-13(12)20)21-16(23)8-22-14-6-10(19)2-5-15(14)27-9-17(22)24/h2-7H,8-9H2,1H3,(H,21,23)

InChI Key

GDVMJODQCASFFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.